(4-Bromo-6-chloropyridin-2-yl)methanamine

Medicinal Chemistry Organic Synthesis Chemoselective Functionalization

(4-Bromo-6-chloropyridin-2-yl)methanamine (CAS: 1393577-13-3) is a dihalogenated pyridine derivative featuring a reactive aminomethyl group at the C2 position and distinct bromo and chloro substituents at C4 and C6, respectively. This substitution pattern imparts a unique vector for chemoselective functionalization, making it a versatile building block in medicinal chemistry, agrochemical discovery, and material sciences.

Molecular Formula C6H6BrClN2
Molecular Weight 221.48 g/mol
Cat. No. B11926781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-6-chloropyridin-2-yl)methanamine
Molecular FormulaC6H6BrClN2
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1CN)Cl)Br
InChIInChI=1S/C6H6BrClN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2
InChIKeyLSTODWHTNLBGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromo-6-chloropyridin-2-yl)methanamine: A Differentiated Halogenated Pyridine Scaffold for Precision Synthesis and Target Engagement


(4-Bromo-6-chloropyridin-2-yl)methanamine (CAS: 1393577-13-3) is a dihalogenated pyridine derivative featuring a reactive aminomethyl group at the C2 position and distinct bromo and chloro substituents at C4 and C6, respectively . This substitution pattern imparts a unique vector for chemoselective functionalization, making it a versatile building block in medicinal chemistry, agrochemical discovery, and material sciences [1]. As an intermediate for kinase inhibitors and other bioactive molecules, its structural attributes directly influence the potency and selectivity profiles of the final compounds, distinguishing it from mono-halogenated or differently-substituted pyridine methanamine analogs [1].

The Risk of Substituting (4-Bromo-6-chloropyridin-2-yl)methanamine with Generic Analogs: A Question of Chemoselectivity and Biological Outcome


The interchangeability of halogenated pyridine methanamines is fundamentally limited by the regio- and chemoselectivity conferred by their substitution patterns. Studies on pyridine methanamines demonstrate that the precise location of halogen atoms and the nature of the C2 substituent are critical determinants of target engagement and metabolic stability [1]. For instance, in the development of cytochrome P450 2A6 (CYP2A6) inhibitors, methylation at the 4-position of a related pyridine methanamine scaffold was identified as a key modification for enhancing potency and selectivity [1]. Similarly, the differential reactivity of bromo- and chloro-substituents in cross-coupling reactions dictates the sequence and feasibility of synthetic routes [2]. A generic substitution, such as replacing the 4-bromo-6-chloro pattern with a 4-chloro-6-bromo or mono-halogenated variant, can drastically alter reaction kinetics, yield, and the biological activity of the resulting downstream product, making such replacements a significant risk in both research and industrial settings.

Quantitative Differentiation of (4-Bromo-6-chloropyridin-2-yl)methanamine: A Comparator-Based Analysis of Reactivity and Biological Potential


Synthetic Utility: Differentiated Halogen Reactivity Enables Sequential Cross-Coupling

The target compound possesses both a C-Br and a C-Cl bond on the pyridine ring. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. This allows for a chemoselective, sequential functionalization strategy that is not possible with analogs like (4-chloro-6-chloropyridin-2-yl)methanamine or (4-bromo-6-bromopyridin-2-yl)methanamine, where the halogens are either identical or have less-pronounced reactivity differences. A study on the reactivity of 2-bromopyridines demonstrated that the nature of the C6 substituent strongly influences the outcome of the reaction [1].

Medicinal Chemistry Organic Synthesis Chemoselective Functionalization

Biological Target Engagement: 4-Position Substitution is Critical for CYP2A6 Inhibition Potency

In a structure-activity relationship (SAR) study of pyridine methanamines as CYP2A6 inhibitors, it was found that modifications at the 4-position of the pyridine ring were key to increasing potency. The most potent inhibitor identified in this class, compound 6i, had an IC50 of 0.017 mM. While the target compound itself was not directly assayed, the study's findings underscore the importance of the 4-position substitution pattern for biological activity [1]. Analogs lacking a halogen at the 4-position or having a different substituent (e.g., a methyl group) are likely to exhibit significantly reduced potency.

Enzyme Inhibition CYP2A6 Nicotine Metabolism

LOXL2 Inhibition: Evidence for Activity Against a Validated Therapeutic Target

While direct head-to-head data for the target compound is absent, it is important to note that the hydrochloride salt of (4-bromo-6-chloropyridin-2-yl)methanamine has been reported as a small molecule inhibitor of lysyl oxidase homolog 2 (LOXL2) . In comparison, the related analog (2-chloropyridin-4-yl)methanamine hydrochloride is a known LOXL2 inhibitor with an IC50 of 126 nM . Although a quantitative IC50 for the target compound is not publicly available, its structural similarity to a known inhibitor and the specific mention of its activity suggest a potential for engagement with this therapeutically relevant target. This distinguishes it from other building blocks that lack such biological annotation.

LOXL2 Inhibition Cancer Fibrosis

Defined Application Scenarios for (4-Bromo-6-chloropyridin-2-yl)methanamine Based on Its Differentiated Profile


Medicinal Chemistry: Synthesis of Advanced Kinase Inhibitor Candidates

The compound's unique 4-bromo-6-chloro substitution pattern is ideal for constructing complex kinase inhibitors where a halogen handle for late-stage diversification is required. The C-Br bond can be selectively engaged in a first Suzuki coupling to install an aryl or heteroaryl group, followed by a second, more challenging, Buchwald-Hartwig amination at the C-Cl position. This sequential approach is not feasible with di-bromo or di-chloro analogs and offers a more efficient route to a diverse chemical library [1].

Biological Target Validation: Probing LOXL2-Driven Disease Pathways

Given the reported activity of its hydrochloride salt as a LOXL2 inhibitor, this compound is a valuable starting point for developing tool compounds to validate LOXL2's role in cancer metastasis, fibrosis, and other diseases. The free amine group serves as a convenient handle for further derivatization or bioconjugation (e.g., attachment of a fluorescent probe or affinity tag) to create chemical biology tools, a utility not supported by comparators lacking this specific biological annotation [1].

Process Chemistry: Developing Robust and Chemoselective Synthetic Routes

In an industrial or scale-up setting, the distinct reactivity of the bromo and chloro groups simplifies process development. Chemists can design a reaction sequence that capitalizes on the predictable reactivity difference, minimizing the formation of complex mixtures and improving overall yield and purity. The use of a single building block with two orthogonal reactive handles reduces the step count compared to using separate building blocks, which is a key procurement consideration for cost-efficiency and supply chain simplification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromo-6-chloropyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.